molecular formula C15H30O2 B3071862 Dodecanoic acid, 2-propyl- CAS No. 101452-98-6

Dodecanoic acid, 2-propyl-

Cat. No.: B3071862
CAS No.: 101452-98-6
M. Wt: 242.4 g/mol
InChI Key: NJUGDERYCCDBMJ-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-propyl-, also known as 2-propyldodecanoic acid, is a fatty acid derivative. It is a long-chain carboxylic acid with a molecular formula of C15H30O2. This compound is part of the broader class of fatty acids, which are essential components in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, 2-propyl-, can be synthesized through several methods. One common approach is the esterification of dodecanoic acid with propanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of dodecanoic acid, 2-propyl-, often involves the use of large-scale esterification reactors. The process may include continuous distillation to remove water and other by-products, ensuring a high yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-propyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols from the carboxylic acid group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

Dodecanoic acid, 2-propyl-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid research.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of cosmetics, soaps, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism by which dodecanoic acid, 2-propyl-, exerts its effects involves interactions with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may inhibit or activate specific enzymes involved in lipid metabolism, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Lauric acid (Dodecanoic acid): A saturated fatty acid with a similar structure but without the propyl group.

    Myristic acid (Tetradecanoic acid): Another long-chain fatty acid with two additional carbon atoms compared to dodecanoic acid.

    Palmitic acid (Hexadecanoic acid): A longer-chain fatty acid with four additional carbon atoms.

Uniqueness

Dodecanoic acid, 2-propyl-, is unique due to the presence of the propyl group, which can influence its physical and chemical properties. This modification can affect its solubility, reactivity, and interactions with biological molecules, making it distinct from other similar fatty acids.

Properties

IUPAC Name

2-propyldodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUGDERYCCDBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432220
Record name Dodecanoic acid, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101452-98-6
Record name Dodecanoic acid, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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